Conformational Free Energy Difference in N,4-Dimethylpiperidine vs. N,3-Dimethylpiperidine
The conformational equilibrium free energy difference for the C-methyl group in N,4-dimethylpiperidine (1,4-dimethylpiperidine) was determined to be 8.3 ± 0.3 kJ mol⁻¹ at 293 K in dodecane solvent. This value is significantly higher than the 6.3 ± 0.3 kJ mol⁻¹ measured for the N,3-dimethylpiperidine isomer under identical conditions [1].
| Evidence Dimension | Conformational equilibrium free energy difference (ΔG°) for the C-methyl group |
|---|---|
| Target Compound Data | 8.3 ± 0.3 kJ mol⁻¹ |
| Comparator Or Baseline | N,3-Dimethylpiperidine: 6.3 ± 0.3 kJ mol⁻¹ |
| Quantified Difference | ΔΔG° = +2.0 kJ mol⁻¹ (≈32% higher for 1,4-isomer) |
| Conditions | 293 K in dodecane solvent; determined via ratios of diastereomeric ions from kinetically controlled protonation of ¹³C isotopically enriched derivatives |
Why This Matters
The higher conformational free energy barrier in the 1,4-isomer translates to reduced conformational flexibility, which can enhance binding specificity in target engagement applications where a defined 3D pharmacophore is required.
- [1] Robinson, M.J.T. Conformational equilibria in N,3- and N,4-dimethylpiperidine. J. Chem. Soc., Chem. Commun. 1975, 844-845. DOI: 10.1039/C39750000844 View Source
